![molecular formula C9H15N3S B1439232 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 885699-33-2](/img/structure/B1439232.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)methylpiperazine, commonly referred to as MTMP, is a synthetic compound used in a variety of laboratory experiments. MTMP has been used in both scientific research and commercial applications since its discovery in the late 1970s. MTMP is a derivative of the piperazine family, which includes a wide range of compounds with various biological activities. MTMP has been used in numerous studies as a model compound for investigating the mechanism of action of other compounds, as well as for its own unique properties.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, such as “1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine”, have been found to exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial drugs.
Antiretroviral Activity
Thiazole derivatives have also been used in the development of antiretroviral drugs . For instance, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives have shown significant antifungal activity . They have been used in the development of antifungal drugs like Abafungin .
Anticancer Activity
Thiazole derivatives have been found to exhibit anticancer properties . Tiazofurin, an anticancer drug, contains a thiazole moiety . Additionally, certain synthesized compounds containing thiazole moieties have shown potent antioxidant and antimicrobial activities, which can be beneficial in cancer treatment .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . Their ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease, makes them promising candidates for the development of new Alzheimer’s drugs .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This makes them useful in the development of new antihypertensive drugs .
Antioxidant Activity
Thiazole derivatives have shown significant antioxidant activity . This property can be beneficial in the treatment of various diseases caused by oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have been found to exhibit hepatoprotective properties . This makes them useful in the development of new drugs for the treatment of liver diseases .
Mechanism of Action
- Thiazoles, like the one in this compound, are known to exhibit diverse biological activities. They are found in various biologically active molecules, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .
- Thiazoles can participate in electrophilic and nucleophilic substitutions due to their aromaticity and structural features .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBJFMUAZJMOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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